molecular formula C19H20Cl2N2O3 B2826006 N-(3-chloro-2-methylphenyl)-N'-[2-(3-chlorophenyl)-2-methoxypropyl]ethanediamide CAS No. 1788784-36-0

N-(3-chloro-2-methylphenyl)-N'-[2-(3-chlorophenyl)-2-methoxypropyl]ethanediamide

Cat. No.: B2826006
CAS No.: 1788784-36-0
M. Wt: 395.28
InChI Key: AVXIKQQRLJMZEB-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-N'-[2-(3-chlorophenyl)-2-methoxypropyl]ethanediamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-N'-[2-(3-chlorophenyl)-2-methoxypropyl]ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-2-methylaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-(3-chlorophenyl)-2-methoxypropylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-N'-[2-(3-chlorophenyl)-2-methoxypropyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-N'-[2-(3-chlorophenyl)-2-methoxypropyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, although more research is needed to confirm its efficacy and safety.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-[2-(3-chlorophenyl)-2-methoxypropyl]ethanediamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest it may affect signal transduction pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-2-(3-methoxyphenoxy)acetamide
  • N-(3-chloro-4-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide
  • N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide

Uniqueness

N-(3-chloro-2-methylphenyl)-N'-[2-(3-chlorophenyl)-2-methoxypropyl]ethanediamide stands out due to its specific structural features, which confer unique chemical and biological properties.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-(3-chlorophenyl)-2-methoxypropyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O3/c1-12-15(21)8-5-9-16(12)23-18(25)17(24)22-11-19(2,26-3)13-6-4-7-14(20)10-13/h4-10H,11H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXIKQQRLJMZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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